molecular formula C23H18ClN3O5S B2701635 2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1031619-12-1

2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Número de catálogo: B2701635
Número CAS: 1031619-12-1
Peso molecular: 483.92
Clave InChI: XIBGEMPEQMMGKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a benzothiadiazine derivative featuring a 1,2,3-thiadiazine ring fused with a benzene moiety, substituted with a chloro group at position 6 and a phenyl group at position 3.

Synthesis routes for similar compounds suggest that cyclization reactions involving thiocarbamoyl or sulfamoyl chlorides (as in ) or condensation with aldehydes and anhydrides (as in ) may be applicable. The compound’s structural characterization likely employs X-ray crystallography or spectroscopic methods, as seen in related studies .

Propiedades

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c24-16-6-9-21-18(12-16)23(15-4-2-1-3-5-15)26-27(33(21,29)30)14-22(28)25-17-7-8-19-20(13-17)32-11-10-31-19/h1-9,12-13H,10-11,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBGEMPEQMMGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3N=C(C4=C(S3(=O)=O)C=CC(=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (CAS Number: 1031574-99-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activities based on available research.

The molecular structure of the compound includes:

  • Molecular Formula : C24_{24}H22_{22}ClN3_3O3_3S
  • Molecular Weight : 468.0 g/mol
  • Key Functional Groups : Chlorine substituent, dioxido groups, and a benzothiadiazine core.

Biological Activity Overview

Research indicates that compounds similar to this one often exhibit a range of biological activities including anticancer, antimicrobial, and antiviral properties. The following sections provide detailed insights into these activities.

Anticancer Activity

Several studies have reported that derivatives of thiadiazine compounds exhibit significant anticancer effects against various human cancer cell lines:

  • Cell Line Studies :
    • The compound has been tested against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Results showed moderate to high cytotoxicity with IC50_{50} values indicating effective inhibition of cell proliferation .
    • In particular, some derivatives have demonstrated the ability to induce apoptosis in MDA-MB-231 cells by increasing pro-apoptotic markers (Bax, caspase-3) and decreasing anti-apoptotic markers (Bcl2) .
  • Mechanism of Action :
    • The mechanism involves the disruption of microtubule polymerization which is critical for mitosis. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Testing Against Pathogens :
    • Similar compounds have shown effectiveness against a range of bacterial strains. For instance, derivatives with thiadiazine structures have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria .
    • Specific studies indicate that modifications in the structure can enhance antimicrobial potency, making it a candidate for further development as an antibiotic agent .

Antiviral Activity

Emerging studies suggest that compounds within this class may also possess antiviral properties:

  • Inhibition Studies :
    • Some derivatives have shown activity against viral infections by inhibiting viral replication mechanisms. This includes potential efficacy against RNA viruses .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of related compounds:

StudyCompoundActivityFindings
N-(5-methylisoxazolyl)-2-(1,1-dioxido-thiazolidin-4-yloxy)acetamideAnticancerSignificant cytotoxicity against MCF-7 cells with an IC50_{50} < 50 µg/mL
4-(6-chloro-thieno[3,2-d]pyrimidin-4-yloxy)-N-(4-methylphenyl)acetamideAntiviralInhibition of viral replication in vitro
Various thiadiazine derivativesAntimicrobialEffective against multiple bacterial strains with MIC values < 10 µg/mL

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Synthesis Method Reference
Target Compound Benzo[e][1,2,3]thiadiazine 1,1-dioxide 6-Cl, 4-Ph, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide Likely cyclization with sulfamoyl chlorides
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 1,4-Benzothiazine 3-Oxo, acetamide at position 4 Condensation with chloroacetyl chloride
2-(2-Hydroxy-phenyl)-3-(6-R-benzothiazol-2-yl)-2,3-dihydro-1,3-oxazepine Oxazepine Benzothiazole, hydroxy-phenyl Reaction with maleic anhydride
3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides Benzo[e]thiazine 1,1-dioxide 3-Dimethylamino Reaction with N,N-dimethylthiocarbamoyl chloride
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Thiadiazole-triazine Trichloroethyl, phenyl-thiadiazole Multi-step condensation

Physicochemical and Bioactive Properties

  • Benzothiazine 1,1-dioxides : These compounds often exhibit enhanced solubility due to the sulfonamide group, making them candidates for enzyme inhibition or antimicrobial activity .
  • Acetamide-Linked Heterocycles : Derivatives like those in and are frequently explored for antimicrobial and anti-inflammatory properties due to their ability to interact with biological targets via hydrogen bonding .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what key reaction conditions should be prioritized?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation between the benzothiadiazine and dihydrodioxin moieties .
  • Cyclization steps : Acid or base catalysis to form the 1,2,3-thiadiazine ring under controlled temperature (60–80°C) .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
    Critical conditions : Moisture-sensitive steps require anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar).

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation and isotopic pattern analysis .
  • Elemental analysis : To verify purity (>95%) and stoichiometry .
  • X-ray crystallography : For resolving crystal packing and absolute configuration (if crystalline) .

Advanced Research Questions

Q. How can reaction yields be optimized in sterically hindered intermediates during synthesis?

  • Computational guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and steric clashes, guiding solvent selection (e.g., DMF for polar intermediates) .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields by enhancing kinetic control .
  • Catalytic additives : Employ Pd/Cu catalysts for Suzuki-Miyaura couplings in aromatic systems .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. antidiabetic efficacy)?

  • Standardized assays : Reproduce studies using identical protocols (e.g., DPPH for antioxidants; α-glucosidase inhibition for antidiabetic activity) .
  • Purity validation : Reanalyze compound batches via HPLC to exclude impurities influencing bioactivity .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify concentration-dependent effects .

Q. What in silico strategies are effective for predicting binding affinity and selectivity toward therapeutic targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • QSAR modeling : Train models on substituent electronic parameters (Hammett constants) and steric bulk to correlate with activity .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories to assess binding kinetics .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent libraries : Synthesize derivatives with halogen (F, Br), alkyl, or electron-withdrawing groups at the 6-chloro position .
  • Biological testing : Screen analogs against multiple targets (e.g., antimicrobial, anticancer panels) to identify pharmacophore elements .
  • Data clustering : Apply PCA or heatmaps to group compounds by activity profiles and structural features .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing contradictory spectral or bioassay data?

  • Multivariate analysis : Use ANOVA with post-hoc tests (Tukey HSD) to compare means across experimental batches .
  • Error source mapping : Track variability in reaction conditions (e.g., temperature gradients, solvent purity) via Ishikawa diagrams .
  • Machine learning : Train random forest models to classify "active" vs. "inactive" compounds based on spectral fingerprints .

Q. How should researchers design experiments to validate mechanistic hypotheses (e.g., enzyme inhibition)?

  • Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition modes .
  • Isotopic labeling : Use ¹⁸O or ³H tracers to track metabolic pathways in in vitro assays .
  • Control groups : Include known inhibitors (e.g., acarbose for antidiabetic assays) to benchmark activity .

Tables for Data Organization

SAR Study Example
Substituent (Position)
------------------------
6-Cl
4-NO₂
3-OCH₃
Reaction Optimization
Parameter
------------------------
Solvent polarity
Temperature
Catalyst (Pd/C)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.